pKa Shift Demonstrating Enhanced Carboxylic Acid Acidity Relative to Non-Fluorinated Parent
The presence of the ortho-fluorine atom significantly enhances the acidity of the carboxylic acid group in 2-fluoro-4-nitrobenzoic acid compared to the non-fluorinated parent compound, 4-nitrobenzoic acid. This increased acidity is a direct consequence of the strong inductive electron-withdrawing effect (-I) exerted by fluorine, which stabilizes the conjugate base. Quantitatively, 2-fluoro-4-nitrobenzoic acid exhibits a predicted pKa of approximately 2.37–2.39, representing a notable acid-strengthening effect relative to the pKa of 4-nitrobenzoic acid, which is approximately 3.44 [1][2].
| Evidence Dimension | Carboxylic Acid pKa |
|---|---|
| Target Compound Data | pKa = 2.37–2.39 (Predicted) |
| Comparator Or Baseline | 4-Nitrobenzoic Acid: pKa = 3.44 |
| Quantified Difference | ΔpKa ≈ -1.05 to -1.07 (stronger acid by >1 log unit) |
| Conditions | Predicted values from chemical databases; 4-nitrobenzoic acid pKa from literature reference |
Why This Matters
A lower pKa influences solubility, salt formation, and reactivity in carboxylate-dependent transformations, which directly affects synthetic yield and purification strategy in API manufacturing.
- [1] ChemBase. Acid pKa for 2-Fluoro-4-nitrobenzoic acid: 2.388046. View Source
- [2] CRC Handbook of Chemistry and Physics. (2005). pKa of 4-Nitrobenzoic Acid: 3.44. View Source
